5-Chloro-2-iodo-3-methoxypyridine
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Overview
Description
5-Chloro-2-iodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, featuring chlorine, iodine, and methoxy functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Hiyama cross-coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Scientific Research Applications
5-Chloro-2-iodo-3-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-2-methoxypyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine
- 2-Chloro-4-iodo-3-methylpyridine
Uniqueness
5-Chloro-2-iodo-3-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine, iodine, and methoxy groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-chloro-2-iodo-3-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHILBUCBDBPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261634-88-1 |
Source
|
Record name | 5-chloro-2-iodo-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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